molecular formula C25H25FN6O B2751620 3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide CAS No. 1796988-77-6

3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No.: B2751620
CAS No.: 1796988-77-6
M. Wt: 444.514
InChI Key: PKBQBDSCAHEGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C25H25FN6O and its molecular weight is 444.514. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has explored the design, synthesis, and biological evaluation of compounds with similar structural features for their antimicrobial and antituberculosis activities. A study by Jeankumar et al. (2013) detailed the development of compounds with promising activity against Mycobacterium tuberculosis, highlighting their potential in addressing drug-resistant tuberculosis strains. These findings are significant in the ongoing fight against tuberculosis, offering a glimpse into the novel therapeutic agents that can be developed from such chemical frameworks (Jeankumar et al., 2013).

Anticancer Properties

Several studies have investigated the anticancer properties of compounds related to the one . Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their cytotoxic and anti-5-lipoxygenase activities, demonstrating significant potential in cancer treatment. This research contributes to the understanding of how structural variations in these compounds can influence their biological activities and potential therapeutic applications (Rahmouni et al., 2016).

Enzyme Inhibition

The ability of similar compounds to act as enzyme inhibitors has also been a focus of research. Alam et al. (2016) designed and synthesized pyrazole derivatives to explore their inhibitory activity against human topoisomerase IIα, a key enzyme in DNA replication and cell division. The study identified compounds with potent cytotoxicity against cancer cell lines, underscoring the potential of such chemicals as anticancer agents through enzyme inhibition mechanisms (Alam et al., 2016).

Fungicidal Activity

Explorations into the fungicidal activity of related compounds have yielded promising results. Liu et al. (2023) discovered HNPC-A9229, a pyridin-2-yloxy-based pyrimidin-4-amine fungicide with superior efficacy against various fungal pathogens. This discovery is pivotal for agricultural science, offering new avenues for controlling fungal diseases in crops (Liu et al., 2023).

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O/c1-31-23(16-21(29-31)17-9-11-18(26)12-10-17)25(33)28-14-15-32-22-8-3-2-6-19(22)24(30-32)20-7-4-5-13-27-20/h4-5,7,9-13,16H,2-3,6,8,14-15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBQBDSCAHEGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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